tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Overview
Description
The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It finds large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The crowded structure of the tert-butyl group elicits a unique reactivity pattern . This structure is used in various chemical transformations .Chemical Reactions Analysis
The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern . It is also relevant in nature and has implications in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
The tert-butyl group has a unique reactivity pattern due to its crowded structure . This reactivity pattern is used in various chemical transformations .Scientific Research Applications
I have conducted a search on the scientific research applications of TERT-BUTYL 2-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRROLIDINE-1-CARBOXYLATE, also known by various other names such as 1-N-Boc-pyrrolidin-2-ylboronic acid, pinacol ester. Here is a comprehensive analysis focusing on six unique applications:
Drug Synthesis Intermediates
This compound is used as an intermediate in the synthesis of various biologically active compounds, such as crizotinib, which is an anti-cancer medication . The boronic ester group in the compound facilitates cross-coupling reactions that are pivotal in constructing complex molecules for pharmaceuticals.
Asymmetric Synthesis
Organoboron compounds like this one are crucial in asymmetric synthesis . They provide a way to create enantioenriched molecules with high precision, which is essential for producing substances with specific chirality—a key factor in drug effectiveness and safety.
Drug Delivery Systems
The compound’s boronic ester moiety can be used to modify other molecules to create drug delivery systems that respond to reactive oxygen species (ROS) . This allows for targeted delivery of drugs like curcumin, enhancing treatment efficacy and reducing side effects.
Neutron Capture Therapy
Boronic acids and their esters are explored for their potential as boron carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets tumors with high specificity through the capture of neutrons by boron atoms.
Material Science
In material science, this compound can be used to modify surfaces or create polymers with specific properties. The boronic ester group can interact with various substrates, leading to applications in creating ultra-clean conditions in research and manufacturing environments .
Analytical Chemistry
The compound can be used in analytical chemistry for the detection of various analytes. The boronic acid moiety can bind to sugars and other diol-containing compounds, which can be useful in detecting glycated hemoglobins or monitoring glucose levels.
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 … The application of phenylboronic acid pinacol ester functionalized ROS … Volume 53 Number 40 18 May 2017 Pages 5471–5574 ChemComm - RSC Publishing Susceptibility to hydrolysis of phenylboronic pinacol esters at … tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6 … - VWR
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGNZLKFNXJLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
CAS RN |
2071192-55-5 | |
Record name | tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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